{(2E)-2-[(2E)-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
The compound {(2E)-2-[(2E)-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic molecule that features a thiazolidinone ring, a hydrazone linkage, and various substituents including bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Hydrazone Linkage: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is of interest. Its ability to interact with biological macromolecules could lead to the development of new therapeutic agents.
Medicine
Medicinally, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism by which {(2E)-2-[(2E)-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with similar aromatic substitution patterns but lacking the thiazolidinone ring and hydrazone linkage.
Cetylpyridinium Chloride: A compound with similar hydrophobic interactions but different functional groups and applications.
Uniqueness
The uniqueness of {(2E)-2-[(2E)-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid lies in its combination of a thiazolidinone ring, hydrazone linkage, and multiple substituents. This combination provides a unique set of chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O4S/c20-13-3-6-15(28-10-11-1-4-14(21)5-2-11)12(7-13)9-22-24-19-23-18(27)16(29-19)8-17(25)26/h1-7,9,16H,8,10H2,(H,25,26)(H,23,24,27)/b22-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGVDKWLPWPDJJ-LSFURLLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=NN=C3NC(=O)C(S3)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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